1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 3-[3-fluoro-4-(1-methylethoxy)phenyl] group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine can yield the desired compound through nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: These can occur at various positions on the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- involves its function as a kinase inhibitor. It binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine
Uniqueness
What sets 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- apart is its specific substitution pattern, which imparts unique biological activity and selectivity as a kinase inhibitor. This makes it particularly effective in targeting specific cancer cell lines .
Properties
IUPAC Name |
3-(3-fluoro-4-propan-2-yloxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c1-7(2)21-10-4-3-8(5-9(10)15)12-11-13(16)17-6-18-14(11)20-19-12/h3-7H,1-2H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHSDCUTLMLWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=C3C(=NC=NC3=NN2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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